molecular formula C22H21N3O3S2 B14110304 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B14110304
M. Wt: 439.6 g/mol
InChI Key: GMXBALKGOVDKEH-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide (CAS: 1261005-56-4) is a heterocyclic acetamide derivative with a fused thieno[3,2-d]pyrimidine core. Its molecular formula is C₂₂H₂₁N₃O₃S₂, and it has a molar mass of 439.55 g/mol . The structure features a 3,4-dihydrothieno[3,2-d]pyrimidine scaffold substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and an acetamide moiety at position 1, linked to a 3-ethylphenyl group.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C22H21N3O3S2/c1-2-15-5-3-6-16(13-15)23-19(26)14-25-18-9-12-30-20(18)21(27)24(22(25)28)10-8-17-7-4-11-29-17/h3-7,9,11-13H,2,8,10,14H2,1H3,(H,23,26)

InChI Key

GMXBALKGOVDKEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidine ring: This step involves the condensation of urea or thiourea with a suitable diketone or ketoester.

    Coupling of the thiophene and pyrimidine rings: This can be done using a palladium-catalyzed cross-coupling reaction.

    Introduction of the acetamide group: This is typically achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The thiophene and pyrimidine rings may facilitate binding to these targets, while the acetamide group could play a role in modulating the compound’s activity.

Comparison with Similar Compounds

N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)

  • Core Structure: Benzothieno-triazolo-pyrimidine fused with a tetrahydrobenzene ring.
  • Substituents : Phenyl group at the acetamide nitrogen and a sulfanyl linkage.
  • Synthesis: Prepared via nucleophilic substitution of chloroacetanilides with thieno-triazolo-pyrimidine intermediates in acetone .
  • Key Difference : The absence of a thiophen-2-yl ethyl group and the inclusion of a sulfanyl bridge distinguish this compound from the target molecule.

2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (G1-4)

  • Core Structure: Tetrahydrothieno[3,2-d]pyrimidine with a benzo[d]thiazole substituent.
  • Substituents : 3,5-Dimethoxybenzyl at position 3 and a trifluoromethylbenzo[d]thiazole group at the acetamide nitrogen.
  • Synthesis: Achieved via coupling of thieno-pyrimidine intermediates with benzo[d]thiazole derivatives under inert conditions .
  • Key Difference : The trifluoromethylbenzo[d]thiazole moiety introduces strong electron-withdrawing effects, unlike the 3-ethylphenyl group in the target compound.

2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide

  • Core Structure: Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine.
  • Substituents : Chloroacetohydrazide group at position 4.
  • Activity : Demonstrated moderate cytotoxicity (IC₅₀ >5 μM in some cancer cell lines) .
  • Key Difference: The hydrazide functionality and benzo-fused thieno-pyrimidine core contrast with the acetamide and non-fused thieno-pyrimidine in the target compound.

Data Table: Comparative Analysis of Structural Analogues

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Reference
Target Compound Thieno[3,2-d]pyrimidine C₂₂H₂₁N₃O₃S₂ 439.55 3-(Thiophen-2-yl)ethyl, 3-ethylphenyl Not reported in evidence
Compound 10a Benzothieno-triazolo-pyrimidine C₂₀H₁₇N₅O₂S₂ 447.51 Phenyl, sulfanyl bridge Synthetic yield: 68–74%
G1-4 Tetrahydrothieno[3,2-d]pyrimidine C₂₅H₂₁F₃N₄O₄S₃ 594.64 3,5-Dimethoxybenzyl, trifluoromethylthiazole Yield: 48%, colorless solid
2-Chloro-N'-(tetrahydrobenzo-thieno)acetohydrazide Benzo[4,5]thieno[2,3-d]pyrimidine C₁₃H₁₂ClN₅S₂ 337.84 Chloroacetohydrazide Cytotoxicity: IC₅₀ >5 μM

Functional and Pharmacological Insights

  • Synthetic Accessibility: The target compound shares synthetic parallels with analogues like G1-4, where coupling reactions (e.g., chloroacetanilide substitutions or DMF-mediated condensations) are common .
  • Electron-Donor Effects: The thiophen-2-yl ethyl group in the target compound likely enhances π-π stacking interactions compared to phenyl or benzo[d]thiazole substituents in analogues .
  • Biological Potential: While cytotoxicity data for the target compound are absent in the evidence, structurally related thieno-pyrimidines (e.g., compound 10a and G1-4) show promise in kinase inhibition and antiproliferative activity .

Biological Activity

The compound 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antiviral properties, supported by relevant data tables and findings from various studies.

  • Molecular Formula : C23H25N3O3S2
  • Molecular Weight : 455.6 g/mol
  • CAS Number : 1260925-54-9

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thienopyrimidine derivatives. The compound has been evaluated for its effectiveness against various bacterial strains using the paper disk diffusion method. The results indicate varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thienopyrimidine Derivatives

CompoundB. subtilis (µg/mL)St. aureus (µg/mL)E. coli (µg/mL)S. typhi (µg/mL)
4a2525≥200≥200
4b12.5---
8a---100
8b---150

The data suggests that compound 4b exhibits significant antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus, while E. coli shows resistance at higher concentrations.

Antiviral Activity

Thienopyrimidine derivatives have also been screened for antiviral properties. A study focusing on the synthesis and screening of various thieno[2,3-d]pyrimidine nucleosides reported promising antiviral activity against several viral strains.

Key Findings:

  • Compounds similar to the target compound exhibited inhibition against viral replication.
  • The mechanism of action is hypothesized to involve interference with viral polymerases or proteases.

Case Studies

  • Synthesis and Screening of Thienopyrimidines :
    A study published in the Jordan Journal of Chemistry synthesized multiple thienopyrimidine derivatives and assessed their biological activities. The synthesized compounds were shown to possess varying degrees of antibacterial and antiviral activities, suggesting that structural modifications could enhance efficacy .
  • Antiviral Screening :
    Research conducted on thieno[2,3-d]pyrimidine nucleosides indicated that certain modifications lead to enhanced antiviral activity, which could be relevant for the development of new antiviral therapeutics .

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